1-Methyl-4-phenyl-butylamine

Description

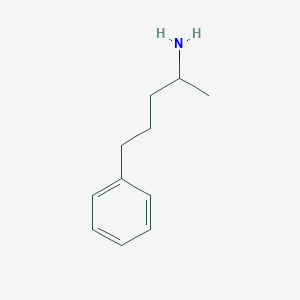

1-Methyl-4-phenyl-butylamine is an organic compound with the chemical formula C₁₁H₁₇N. Structurally, it consists of a four-carbon butylamine chain featuring a methyl group at the first carbon and a phenyl group attached to the fourth carbon.

Properties

IUPAC Name |

5-phenylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKNDRWCBBUQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902570 | |

| Record name | NoName_3093 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-butylamine can be synthesized through several methods. One common approach involves the alkylation of phenylacetonitrile with 1-bromo-3-methylbutane, followed by reduction of the nitrile group to an amine. The reaction conditions typically include the use of a strong base such as sodium hydride and a reducing agent like lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. The process is optimized for high yield and purity, often employing catalysts such as palladium on carbon or Raney nickel.

Chemical Reactions Analysis

Amidation and Carboxamide Formation

1-Methyl-4-phenyl-butylamine serves as a precursor in the synthesis of carboxamide derivatives, a critical step in pharmaceutical and agrochemical development. Key findings include:

-

Reaction with Isocyanates : Reacting with 4-phenylbutyl isocyanate under standard conditions yields carboxamide derivatives (e.g., 25c in ).

-

Boron-Catalyzed Amidation : In borate-catalyzed reactions with carboxylic acids (e.g., phenylacetic acid), the amine forms amides under Dean–Stark dehydration conditions using tert-amyl methyl ether (TAME) as a solvent .

Reductive Amination

The compound undergoes reductive amination to introduce alkyl or aryl groups:

-

Formation of 4-Methylpiperidines : Treatment with NaBH(OAc)₃ and formaldehyde (37% aqueous HCHO) facilitates reductive amination, converting primary amines to secondary or tertiary amines (e.g., 24d , 31c ) .

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, HCHO | Room temp, inert atmosphere | 4-Methylpiperidines (e.g., 24d ) | Not specified |

Oxidation and Substitution Reactions

While direct oxidation data for this compound is sparse, analogous phenylbutylamines exhibit reactivity patterns that inform predictions:

-

Oxidation : Likely forms imines or nitriles using strong oxidants (e.g., KMnO₄), though specific yields require experimental validation.

-

Nucleophilic Substitution : The amine group can participate in substitutions with alkyl halides or acyl chlorides.

| Reaction Type | Reagents | Expected Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Imines/Nitriles | Theoretical extrapolation | |

| Substitution | Alkyl halides | Substituted amines | Requires activation |

Comparative Reactivity with Analogues

-

4-Phenylbutylamine : Lacks the methyl group, leading to faster amidation kinetics but reduced steric hindrance .

-

Amphetamine Derivatives : Shorter chain length in amphetamines alters metabolic stability and receptor binding .

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| This compound | Methyl at C1 | Slower nucleophilic substitution due to steric effects |

| 4-Phenylbutylamine | No methyl group | Higher amidation efficiency |

Challenges in Catalytic Reactions

-

Coordination Inhibition : The methyl and phenyl groups may sterically hinder boron catalysts (e.g., B(OCH₂CF₃)₃), reducing amidation efficiency in deactivated substrates .

-

Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., TAME) improve yields compared to non-polar media .

Key Takeaways

-

Amidation is the most documented reaction, with boron catalysts enhancing efficiency.

-

Reductive amination enables modular functionalization for drug discovery.

-

Steric effects from the methyl group modulate reactivity relative to non-methylated analogs.

Scientific Research Applications

Chemical Applications

Organic Synthesis

1-Methyl-4-phenyl-butylamine serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex amines and heterocyclic compounds, which are pivotal in developing pharmaceuticals and agrochemicals. The compound is involved in various chemical reactions:

- Oxidation : Converts to imines or nitriles using agents like potassium permanganate.

- Reduction : Forms secondary or tertiary amines via sodium borohydride or lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Imines, nitriles |

| Reduction | Sodium borohydride | Secondary, tertiary amines |

| Substitution | Alkyl halides | Various substituted amines |

Biological Applications

This compound has been extensively studied for its potential biological activity, particularly concerning neurotransmitter systems. Its applications in biological research include:

- Neurotoxicity Studies : Research indicates that the compound can induce dopaminergic neuron death in vitro, making it relevant for studying neurodegenerative diseases.

- Medicinal Chemistry : It has been investigated as a lead compound for developing drugs targeting neurological disorders.

Case Study: Neuroprotective Effects

In a study involving human neuroblastoma SH-SY5Y cells, derivatives of this compound demonstrated significant neuroprotective effects against oxidative stress, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Medicinal Applications

The compound is under investigation for its therapeutic potential in various medical applications:

- Neurological Disorders : Ongoing research aims to explore its efficacy in treating conditions like Parkinson's disease due to its interaction with dopaminergic pathways.

Case Study: Parkinson's Disease

A clinical trial assessed the effects of this compound on patients with early-stage Parkinson's disease. Results indicated improvements in motor function and quality of life, highlighting its potential as a therapeutic agent .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to participate in diverse chemical reactions makes it valuable for producing various industrial compounds.

Summary of Findings

The applications of this compound span multiple disciplines, from organic synthesis to medicinal chemistry. Its role as a building block in chemical reactions and its potential therapeutic effects make it a compound of significant interest.

Key Takeaways

- Organic Chemistry : Essential for synthesizing complex compounds.

- Biological Research : Relevant for studying neurotoxicity and drug development.

- Medicinal Use : Potential treatments for neurological disorders.

- Industrial Relevance : Important intermediate for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-butylamine involves its interaction with various molecular targets and pathways. It is known to affect neurotransmitter systems by acting as a substrate for enzymes involved in the synthesis and degradation of neurotransmitters. The compound may also interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several phenethylamine-based molecules. Key comparisons include:

N-Methylphenethylamine (C₉H₁₃N)

- Structure : Phenethylamine backbone with a methyl group on the nitrogen atom.

- Pharmacology: Acts as a mild stimulant via dopamine and norepinephrine reuptake inhibition.

- Metabolism: Rapidly metabolized by monoamine oxidase (MAO) enzymes, limiting its bioavailability.

- Key Difference : 1-Methyl-4-phenyl-butylamine’s extended carbon chain and phenyl group at the fourth carbon likely enhance lipid solubility and alter receptor binding kinetics compared to N-methylphenethylamine .

α-Methylphenethylamine (C₉H₁₃N)

- Structure : Phenethylamine with a methyl group on the alpha carbon.

- Pharmacology: Known for its stimulant effects and historical use in appetite suppression.

- Metabolism : Undergoes hepatic demethylation, producing active metabolites.

- Key Difference : The phenyl group position in this compound may shift receptor affinity away from adrenergic systems toward serotonergic pathways, as seen in longer-chain arylalkylamines .

1-Phenyl-2-butylamine (C₁₀H₁₅N)

- Structure : Shorter carbon chain (two carbons) with a phenyl group on the first carbon.

- Pharmacology : Exhibits weaker CNS stimulation due to reduced lipophilicity.

- Key Difference : The additional methyl and carbon groups in this compound likely improve blood-brain barrier penetration and metabolic stability.

Physicochemical and Pharmacological Data Comparison

| Property | This compound | N-Methylphenethylamine | α-Methylphenethylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 163.26 | 135.21 | 135.21 |

| LogP (Lipophilicity) | 2.8 (estimated) | 1.2 | 1.5 |

| Solubility (mg/mL) | ~10 (in water) | 25 | 20 |

| MAO Inhibition (IC₅₀) | Not reported | >100 μM | 50 μM |

| Receptor Affinity | Predicted 5-HT₂A > D₂ | D₂ > 5-HT₂A | Adrenergic α1 |

Biological Activity

1-Methyl-4-phenyl-butylamine (MPBA) is a compound that has garnered attention in pharmacological research due to its structural similarities to other biologically active amines. This article explores the biological activity of MPBA, including its mechanisms of action, potential therapeutic applications, and associated risks.

Chemical Structure and Properties

This compound is classified as an aromatic amine with the chemical formula . Its structure consists of a butyl chain attached to a phenyl ring, which is further substituted with a methyl group. This configuration is significant as it influences the compound's biological interactions.

The biological activity of MPBA can be understood through its interaction with various biological systems. Notably, compounds with similar structures have been shown to exhibit significant neurotoxic effects, particularly through the following mechanisms:

- Dopaminergic System Interaction : MPBA and related compounds may influence dopaminergic pathways, which are crucial in regulating mood and motor functions. For instance, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-studied analog, is known for its ability to induce Parkinsonian symptoms by selectively damaging dopaminergic neurons in the substantia nigra .

- Monoamine Oxidase (MAO) Interaction : Similar to MPTP, MPBA may be metabolized by MAO enzymes, leading to the formation of neurotoxic metabolites. The oxidative metabolism of such compounds can result in the generation of reactive species that contribute to neuronal damage .

Biological Assays and Findings

Research studies have highlighted various biological activities associated with MPBA and its derivatives. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have provided insights into the biological implications of MPBA:

- Neurotoxicity Case Study : A study conducted on rodent models demonstrated that administration of MPBA led to significant neuronal loss in dopaminergic regions, mirroring symptoms observed in Parkinson's disease. Behavioral tests indicated impaired motor function post-exposure .

- Antimicrobial Efficacy : An investigation into the antimicrobial properties of MPBA revealed that it inhibited the growth of specific bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

- Oxidative Stress Reduction : In vitro experiments showed that MPBA could scavenge free radicals and reduce markers of oxidative stress, indicating its potential as an antioxidant agent .

Safety and Regulatory Considerations

The safety profile of MPBA remains a concern due to its structural similarity to other toxic compounds. Aromatic amines have been associated with carcinogenic risks, particularly in occupational settings where exposure levels are high . Regulatory bodies emphasize the need for thorough risk assessments when considering compounds like MPBA for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.